Cas no 623943-51-1 (1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene)

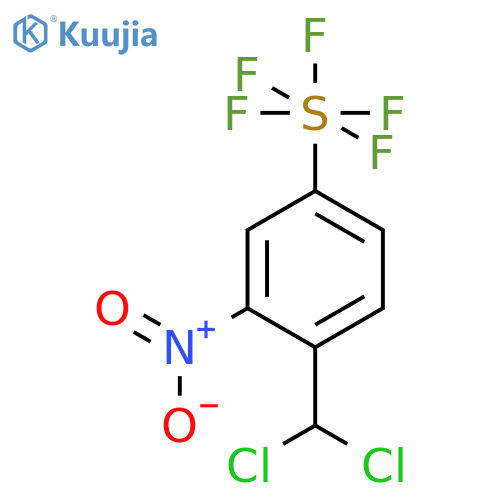

623943-51-1 structure

商品名:1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene

CAS番号:623943-51-1

MF:C7H4Cl2F5NO2S

メガワット:332.075176239014

MDL:MFCD22370109

CID:2855318

PubChem ID:53343039

1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene

- MFCD22370109

- SCHEMBL2344077

- AKOS016015708

- 1-Dichloromethyl-2-nitro-4-pentafluorosulfanylbenzene

- JPJUUBLOJOAITH-UHFFFAOYSA-N

- [4-(dichloromethyl)-3-nitrophenyl]-pentafluoro-lambda6-sulfane

- 623943-51-1

-

- MDL: MFCD22370109

- インチ: InChI=1S/C7H4Cl2F5NO2S/c8-7(9)5-2-1-4(3-6(5)15(16)17)18(10,11,12,13)14/h1-3,7H

- InChIKey: JPJUUBLOJOAITH-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 330.9259957Da

- どういたいしつりょう: 330.9259957Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 356

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.8Ų

- 疎水性パラメータ計算基準値(XlogP): 6.1

1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB304847-5 g |

1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene; 95% |

623943-51-1 | 5 g |

€815.40 | 2023-07-19 | ||

| TRC | N192255-250mg |

1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene |

623943-51-1 | 250mg |

$ 280.00 | 2022-06-03 | ||

| abcr | AB304847-500mg |

1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene, 95%; . |

623943-51-1 | 95% | 500mg |

€414.50 | 2025-02-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651224-1g |

(4-(Dichloromethyl)-3-nitrophenyl)pentafluoro-lambda6-sulfane |

623943-51-1 | 98% | 1g |

¥1498.00 | 2024-05-06 | |

| TRC | N192255-500mg |

1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene |

623943-51-1 | 500mg |

$ 465.00 | 2022-06-03 | ||

| abcr | AB304847-5g |

1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene, 95%; . |

623943-51-1 | 95% | 5g |

€815.40 | 2025-02-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651224-5g |

(4-(Dichloromethyl)-3-nitrophenyl)pentafluoro-lambda6-sulfane |

623943-51-1 | 98% | 5g |

¥4354.00 | 2024-05-06 | |

| abcr | AB304847-500 mg |

1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene; 95% |

623943-51-1 | 500 mg |

€414.50 | 2023-07-19 | ||

| abcr | AB304847-1 g |

1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene; 95% |

623943-51-1 | 1 g |

€540.00 | 2023-07-19 | ||

| abcr | AB304847-1g |

1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene, 95%; . |

623943-51-1 | 95% | 1g |

€540.00 | 2025-02-18 |

1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene 関連文献

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

623943-51-1 (1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene) 関連製品

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:623943-51-1)1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene

清らかである:99%/99%/99%

はかる:500mg/1g/5g

価格 ($):246.0/320.0/483.0